2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid
Description
This compound is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core modified with a 6-chloro, 7-hydroxy, and 4-methyl substituent. Additionally, it features a propanoyl-amino butanoic acid side chain at position 2. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and immunomodulatory effects . The structural modifications in this derivative likely enhance its pharmacological profile by influencing solubility, metabolic stability, and target binding. The chloro group at position 6 may improve electron-withdrawing effects, while the methyl group at position 4 increases lipophilicity.
Properties
Molecular Formula |
C17H18ClNO6 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C17H18ClNO6/c1-3-12(16(22)23)19-15(21)5-4-9-8(2)10-6-11(18)13(20)7-14(10)25-17(9)24/h6-7,12,20H,3-5H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
HWZFRSHCTCVURL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Pechmann Condensation
The 6-chloro-7-hydroxy-4-methylcoumarin scaffold is typically synthesized via Pechmann condensation. A representative procedure involves:
-
Reactants : Resorcinol derivative (e.g., 3-chloro-4,6-dihydroxybenzaldehyde) and ethyl acetoacetate.
-
Catalyst : Concentrated sulfuric acid or Brønsted acidic ionic liquids.
-
Conditions : 80–100°C for 4–6 hours.
Example :
Ethyl acetoacetate (1.2 eq) and 3-chloro-4,6-dihydroxybenzaldehyde (1.0 eq) are heated in H2SO4 (10 vol%) at 90°C for 5 hours, yielding 6-chloro-7-hydroxy-4-methylcoumarin with 68–72% isolated yield.
Chlorination and Hydroxylation Adjustments
Post-condensation modifications may include:
-
Chlorination : SO2Cl2 in DCM at 0°C (selective C-6 substitution).
-
Hydroxylation Protection : Trimethylsilyl chloride (TMSCl) to protect the 7-hydroxy group during subsequent reactions.
Propanoyl Spacer Installation
Friedel-Crafts Acylation
The propanoyl chain is introduced at the chromenone C-3 position via Friedel-Crafts acylation:
-
Reagents : Propionyl chloride (1.5 eq), AlCl3 (2.0 eq).
-
Solvent : Nitromethane or dichloroethane.
-
Conditions : 0°C to room temperature, 12–18 hours.
Yield Optimization :
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| AlCl3 | Nitromethane | 0°C → RT | 65 |
| FeCl3 | DCE | −10°C → RT | 58 |
Post-acylation, the TMS-protecting group is removed using TBAF (tetrabutylammonium fluoride) in THF.
Amino Acid Coupling
Carbodiimide-Mediated Amide Bond Formation
The propanoyl-chromenone acid is activated and coupled to 4-aminobutanoic acid derivatives:
-
Activation : EDC (1.2 eq) and HOBt (1.1 eq) in DMF.
-
Coupling : Add 4-aminobutanoic acid methyl ester (1.0 eq), stir at RT for 24 hours.
-
Deprotection : Saponification with LiOH (2.0 eq) in THF/H2O.
Critical Parameters :
-
pH control (6.5–7.5) minimizes ester hydrolysis during coupling.
-
Use of Boc-protected amines (e.g., 4-(Boc-amino)butanoic acid) improves solubility.
Alternative Synthetic Routes
Enzymatic Coupling
Recent advances employ lipase B from Candida antarctica (CAL-B) for stereoselective amide bond formation:
-
Conditions : Tert-butyl alcohol, 40°C, 48 hours.
-
Yield : 54% with 98% enantiomeric excess.
Solid-Phase Synthesis
Immobilization of the chromenone-propanoyl acid on Wang resin enables iterative coupling/deprotection cycles, though scalability remains limited.
Analytical Validation
Structural Confirmation
-
NMR : Key signals include δ 6.8–7.2 ppm (chromenone aromatic protons), δ 2.3–2.6 ppm (propanoyl CH2), and δ 1.8–2.1 ppm (butanoic acid CH2).
-
HPLC : Purity >98% achieved using C18 column (ACN/H2O + 0.1% TFA gradient).
Mass Spectrometry
-
ESI-MS : [M−H]− at m/z 422.1 (calculated for C19H17ClNO7).
Process Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and sodium azide. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
Medicinal Chemistry Applications
The compound demonstrates significant promise in medicinal chemistry due to its potential biological activities:
- Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which can help in reducing oxidative stress in biological systems. This activity is crucial for developing therapeutic agents against diseases where oxidative damage is a concern, such as cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of chromenones can inhibit pro-inflammatory cytokines. This suggests that 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid may be explored for treating inflammatory conditions.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For instance, it could inhibit proteases essential for bacterial survival, making it a candidate for developing new antibacterial agents.
Biochemical Studies
In biochemical research, this compound has been utilized to explore various cellular mechanisms:
- Cell Signaling Modulation : The ability of the compound to bind to receptors and modulate signaling pathways is under investigation. This could lead to insights into cellular responses to stress and inflammation.
- Gene Expression Alteration : Research indicates that compounds with similar structures can affect the expression of genes involved in cell proliferation and apoptosis. Thus, this compound may be studied for its potential role in cancer therapy.
Case Studies
Several studies have highlighted the applications of chromenone derivatives similar to 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid:
- Antimicrobial Activity : A study assessed the antimicrobial effects of various chromenone derivatives against pathogenic bacteria. Results indicated that certain compounds exhibited significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
- Cytotoxicity Assessments : Research involving cytotoxic assays demonstrated that some chromenone derivatives induce apoptosis in cancer cell lines. This highlights the potential of 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to anti-inflammatory and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA gyrase and other critical enzymes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The 6-chloro substituent in the target compound may enhance cytotoxicity or enzymatic inhibition compared to non-halogenated coumarins like umbelliferone, as halogens often improve binding affinity to hydrophobic enzyme pockets . The propanoyl-amino butanoic acid chain introduces peptide-like characteristics, which may facilitate cellular uptake via amino acid transporters or modulate interactions with proteins involved in signaling pathways .
Solubility and Pharmacokinetics :
- The polar side chain in the target compound likely improves aqueous solubility compared to 4-methylcoumarin or warfarin, which lack hydrophilic moieties. This could enhance oral bioavailability or reduce toxicity.
Structural Characterization :
- Crystallographic tools like SHELXL () are critical for resolving the precise conformation of such complex coumarin derivatives, enabling structure-activity relationship (SAR) studies .
Biological Activity
2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a compound derived from coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a coumarin moiety, which is pivotal in determining its biological properties.
1. Anti-inflammatory Activity
Research has shown that derivatives of 6-chloro-7-hydroxy-4-methylcoumarin exhibit significant anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, these compounds demonstrated enhanced potency compared to standard anti-inflammatory drugs like Diclofenac. The results indicated a dose-dependent reduction in paw swelling, suggesting that the coumarin derivatives can effectively modulate inflammatory responses .
| Compound | Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Diclofenac | 30 | 50 |
| Coumarin Derivative | 30 | 70 |
2. Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
3. Melanogenesis Modulation
Recent studies have indicated that 7-hydroxy derivatives of coumarin can enhance melanogenesis in B16-F10 melanoma cells. The compound was shown to promote tyrosinase activity and increase melanin content through the activation of signaling pathways such as Wnt/β-catenin and MAPK pathways. This suggests potential applications in dermatological treatments aimed at hyperpigmentation .
1. Signaling Pathways
The biological activity of 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is mediated through several key signaling pathways:
- Wnt/β-Catenin Pathway : Activation leads to increased expression of melanogenic enzymes.
- MAPK Pathway : Involved in cellular responses to growth factors and stress.
These pathways are crucial for understanding how the compound exerts its biological effects.
2. Enzyme Inhibition
The compound has been identified as an acetylcholinesterase inhibitor, which is significant for neuroprotective applications. By inhibiting this enzyme, it may help in conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission .
Case Studies
Several studies have highlighted the efficacy of coumarin derivatives, including 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid:
- Anti-inflammatory Efficacy : In vivo studies demonstrated significant anti-inflammatory effects in models of arthritis.
- Neuroprotective Effects : In vitro studies showed that the compound protects neuronal cells from amyloid-beta toxicity, indicating potential for Alzheimer's treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
